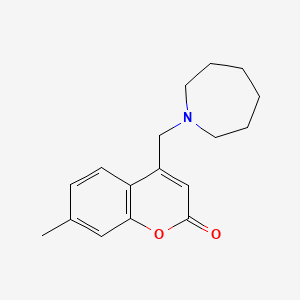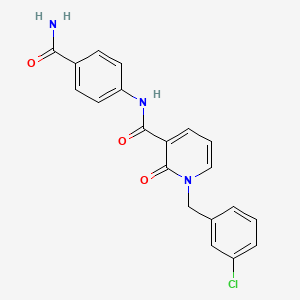![molecular formula C21H21NO B2799379 2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine CAS No. 393541-28-1](/img/structure/B2799379.png)
2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine” is a chemical compound used in scientific research. Its unique structure allows for diverse applications including drug development, organic synthesis, and material science. It has a CAS Number of 393541-28-1 and a molecular weight of 303.4 .
Synthesis Analysis
The synthesis of pyridine derivatives like “2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine” can be achieved through various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular structure of “2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine” consists of a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom . The InChI Code for this compound is 1S/C21H21NO/c1-2-9-18(10-3-1)17-23-21-15-5-4-11-19(21)12-8-14-20-13-6-7-16-22-20/h1-7,9-11,13,15-16H,8,12,14,17H2 .Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . This strategy features mild conditions, broad substrate scope, and high functional group tolerance .Aplicaciones Científicas De Investigación
Fluorescence Modulation and Sensing
Phenylazopyridines, closely related to the chemical structure of interest, have been investigated for their photochromic properties and potential applications in fluorescence modulation. A study by Otsuki and Narutaki (2004) explored the photochromism of several 2- and 3-(phenylazo)pyridine derivatives, focusing on their ability to modulate the fluorescence of zinc-porphyrins through photoisomerization. This work demonstrates the application of phenylazopyridine derivatives in light-controlled fluorescence modulation, suggesting potential uses in sensor technology and molecular switches (Otsuki & Narutaki, 2004).
Catalytic and Antibacterial Activities
The catalytic and antibacterial properties of pyridine derivatives have been a subject of research, exemplified by a study on N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide. This compound exhibited notable antibacterial activities against both Gram-positive and Gram-negative bacteria, in addition to serving as an efficient catalyst for the transfer hydrogenation reaction of various ketones. Such findings highlight the diverse functional applications of pyridine derivatives in both biological and chemical contexts, including antimicrobial activity and catalysis (Özdemir et al., 2012).
Organic Electronics and Light-Emitting Devices
Pyridine derivatives have also been studied for their potential applications in organic electronics and light-emitting devices. The synthesis and characterization of cyclometallated platinum complexes with substituted thienylpyridines reveal the luminescence properties of these compounds, indicating their potential for use in organic light-emitting diodes (OLEDs) and other photonic applications. This research underscores the importance of pyridine derivatives in developing new materials for electronics and photonics, with specific attention to their luminescent properties (Kozhevnikov et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-[3-(2-phenylmethoxyphenyl)propyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-2-9-18(10-3-1)17-23-21-15-5-4-11-19(21)12-8-14-20-13-6-7-16-22-20/h1-7,9-11,13,15-16H,8,12,14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCCFIFMOKCSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Phenylmethoxyphenyl)propyl]pyridine | |
CAS RN |
393541-28-1 |
Source


|
| Record name | 2-{3-[2-(benzyloxy)phenyl]propyl}pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B2799297.png)
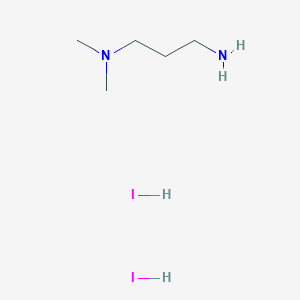
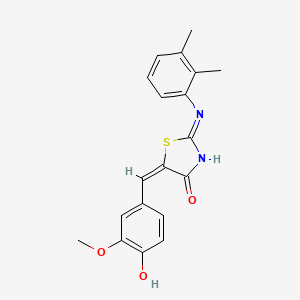
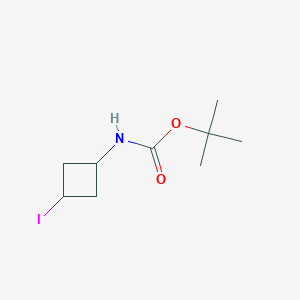

![N-(furan-2-ylmethyl)-4-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2799307.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2799309.png)
![1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B2799310.png)
![4-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B2799311.png)

![6-Phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2799314.png)
